molecular formula C12H11N3OS B13148651 6-Phenyl-4-[(prop-2-en-1-yl)sulfanyl]-1,3,5-triazin-2(1H)-one CAS No. 652154-75-1

6-Phenyl-4-[(prop-2-en-1-yl)sulfanyl]-1,3,5-triazin-2(1H)-one

Cat. No.: B13148651
CAS No.: 652154-75-1
M. Wt: 245.30 g/mol
InChI Key: LASVLTXNRGTFNO-UHFFFAOYSA-N
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Description

6-Phenyl-4-[(prop-2-en-1-yl)sulfanyl]-1,3,5-triazin-2(1H)-one is a heterocyclic compound that belongs to the class of triazines. Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science. This particular compound features a phenyl group, a prop-2-en-1-yl sulfanyl group, and a triazinone core, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Phenyl-4-[(prop-2-en-1-yl)sulfanyl]-1,3,5-triazin-2(1H)-one typically involves the following steps:

    Formation of the Triazinone Core: The triazinone core can be synthesized by the cyclization of appropriate precursors such as cyanuric chloride with amines under controlled conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a nucleophilic aromatic substitution reaction using phenylamine.

    Attachment of the Prop-2-en-1-yl Sulfanyl Group: The prop-2-en-1-yl sulfanyl group can be attached through a thiol-ene reaction, where a thiol group reacts with an alkene under radical initiation conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazinone core, potentially converting it to a triazine.

    Substitution: The phenyl group and the triazinone core can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halides, amines, and organometallic compounds are frequently employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced triazine derivatives.

    Substitution: Various substituted triazines and phenyl derivatives.

Scientific Research Applications

6-Phenyl-4-[(prop-2-en-1-yl)sulfanyl]-1,3,5-triazin-2(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 6-Phenyl-4-[(prop-2-en-1-yl)sulfanyl]-1,3,5-triazin-2(1H)-one involves its interaction with various molecular targets. The phenyl group and the triazinone core can interact with enzymes and receptors, potentially inhibiting their activity. The sulfanyl group can form covalent bonds with nucleophilic sites in proteins, leading to modifications in their function.

Comparison with Similar Compounds

Similar Compounds

    3-Phenyl-4-[(prop-2-en-1-yl)sulfanyl]-1,2,4-triazole: Similar in structure but with a different triazole core.

    1,3,5-Trisubstituted-4,5-dihydro-1H-pyrazole: Contains a pyrazole core instead of a triazinone.

    Imidazole Derivatives: Share some structural similarities but differ in the core heterocycle.

Uniqueness

6-Phenyl-4-[(prop-2-en-1-yl)sulfanyl]-1,3,5-triazin-2(1H)-one is unique due to its combination of a triazinone core with a phenyl and a prop-2-en-1-yl sulfanyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

652154-75-1

Molecular Formula

C12H11N3OS

Molecular Weight

245.30 g/mol

IUPAC Name

6-phenyl-4-prop-2-enylsulfanyl-1H-1,3,5-triazin-2-one

InChI

InChI=1S/C12H11N3OS/c1-2-8-17-12-14-10(13-11(16)15-12)9-6-4-3-5-7-9/h2-7H,1,8H2,(H,13,14,15,16)

InChI Key

LASVLTXNRGTFNO-UHFFFAOYSA-N

Canonical SMILES

C=CCSC1=NC(=O)NC(=N1)C2=CC=CC=C2

Origin of Product

United States

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